N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(15-26-17-6-2-1-3-7-17)23-12-9-16(10-13-23)14-22-20(25)18-8-4-5-11-21-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRTWBGDXADDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Acylation: The piperidine derivative is then acylated with 2-phenoxyacetyl chloride under controlled conditions to form the intermediate compound.
Coupling with Picolinamide: The final step involves coupling the intermediate with picolinamide using suitable coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structure : Piperidine ring with a methoxymethyl group at the 4-position and a phenylpropanamide substituent.
- Key Differences: Replaces the phenoxyacetyl and picolinamide groups with methoxymethyl and phenylpropanamide.
- Application : Used as a pharmaceutical intermediate, emphasizing its role in synthesis rather than direct therapeutic activity.
- Data :
Fentanyl Analogues (e.g., 2'-Fluoroortho-fluorofentanyl)
- Structure : Piperidine core with phenethyl and fluorophenyl groups.
- Key Differences: Lacks the picolinamide and phenoxyacetyl moieties; includes fluorinated aromatic rings critical for μ-opioid receptor binding.
- Application: Controlled substances with potent opioid activity, contrasting with the target compound’s likely non-opioid applications .
Goxalapladib (CAS 412950-27-7)
- Structure : Naphthyridine backbone with trifluoromethyl biphenyl and piperidinyl-acetamide groups.
- Key Differences : Larger, more complex structure with a naphthyridine ring and trifluoromethyl groups.
- Application : Investigated for atherosclerosis treatment, highlighting divergent therapeutic targets compared to the simpler piperidine-picolinamide scaffold .
4-Chloro-N,N-diisopropylpicolinamide
- Structure : Picolinamide derivative with chloro and diisopropyl substituents.
- Key Differences: Simplified structure lacking the piperidine and phenoxyacetyl groups.
- Application : Used in chemical synthesis, underscoring the role of picolinamide derivatives in building block chemistry .
Comparative Data Table
*Inferred based on structural analysis.
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring, a phenoxyacetyl group, and a picolinamide moiety. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.
- Acylation : Acylation with 2-phenoxyacetyl chloride to form an intermediate.
- Coupling with Picolinamide : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to achieve the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. This interaction modulates various biological pathways, potentially leading to therapeutic effects.
Pharmacological Properties
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest the compound may exhibit analgesic properties, making it a candidate for pain management therapies.
- Receptor Binding Studies : It has been studied as a ligand in receptor binding assays, indicating its potential role in modulating receptor activity.
- Antitumor Activity : Related compounds have shown promise in activating hypoxia-inducible factor pathways, suggesting potential antitumor effects .
In Vitro Studies
Recent studies have evaluated the compound's effectiveness in various biological assays:
- Cell Viability Assays : Compounds similar to this compound have demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity against HepG2 cells .
Comparative Studies
A comparative analysis with similar compounds reveals distinct biological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
